molecular formula C7H2F6O B3101919 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene CAS No. 1404195-19-2

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene

Cat. No. B3101919
CAS RN: 1404195-19-2
M. Wt: 216.08 g/mol
InChI Key: QGFGBKJKVPXHSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene can be represented as C7H3F5O . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene has a boiling point of 102 °C (lit.) and a density of 1.226 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.406 (lit.) .

Scientific Research Applications

Trifluoromethoxylation of Aliphatic Substrates

  • Research Findings : The reaction with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions generates a trifluoromethoxide anion capable of substituting activated bromides, leading to the formation of aliphatic trifluoromethyl ethers. This represents a novel approach to the nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring (Marrec et al., 2010).

Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation

  • Research Findings : An isolable pyridinium trifluoromethoxide salt, effective as a trifluoromethoxide source for SN2 reactions, forms trifluoromethyl ethers. This showcases a significant advance in the field of nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).

Electrochemistry and Electrogenerated Chemiluminescence

  • Research Findings : The study of electrochemical behaviors and electrogenerated chemiluminescence (ECL) of compounds containing 1,3,5-tri(anthracen-10-yl)-benzene centers reveals significant insights into the tuning of electrochemical properties through structural modification (Qi et al., 2016).

Hyperbranched Poly(arylene ether)s Synthesis

  • Research Findings : A new trifluoromethyl-activated trifluoro monomer led to the creation of several hyperbranched poly(arylene ether)s, demonstrating excellent thermal stability and higher glass transition temperatures than their linear analogs (Banerjee et al., 2009).

Aryne Route to Naphthalenes

  • Research Findings : The study demonstrates how treatment of specific benzene compounds with lithium diisopropylamide leads to the generation of arynes, which can be intercepted in situ with furan, yielding various naphthalene derivatives (Schlosser & Castagnetti, 2001).

Hypervalent Iodine Trifluoromethylation Reagent Reactivity

  • Research Findings : The interaction of a hypervalent iodine trifluoromethylation reagent with phenols under certain conditions leads to the formation of various trifluoromethylated products, demonstrating the reagent's potential in organic synthesis (Stanek et al., 2008).

Versatile Intermediates for New Organofluorine Compounds

  • Research Findings : The creation of ortho-substituted derivatives from (trifluoromethoxy)benzene via specific reactions demonstrates a pathway to access a variety of new organofluorine compounds (Castagnetti & Schlosser, 2001).

Halogenation of Trifluoromethoxy Benzene

  • Research Findings : Controlled chlorination of trifluoromethoxybenzene results in the production of various chloro derivatives, highlighting the compound's reactivity and potential in creating new fluorinated materials (Herkes, 1977).

Safety and Hazards

When handling 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Dust formation should be avoided and adequate ventilation should be ensured .

properties

IUPAC Name

1,3,5-trifluoro-2-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGBKJKVPXHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trifluoro-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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